(10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid
Overview
Description
(10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid, commonly known as 19:3n-3, is a polyunsaturated fatty acid (PUFA) that belongs to the omega-3 family. It is a vital component of the human diet and has been found to have several health benefits.
Scientific Research Applications
Pheromone Biosynthesis in Moths
The compound (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid plays a role in the biosynthesis of pheromones in moths, specifically in the winter moth, Erannis bajaria. The process involves chain elongation and α-oxidation leading to the formation of pheromone components (Goller, Szöcs, Francke, & Schulz, 2007).
Chemoresistance in Cancer Treatment
Polyunsaturated fatty acids, including this compound, are identified as chemoresistance-inducing factors in tumor cells treated with cisplatin. This highlights the importance of controlling the intake of such fatty acids in cancer patients who regularly consume food supplements rich in these acids (Schlotterbeck, Cebo, Kolb, & Lämmerhofer, 2018).
Lipoxygenase Pathway in Plants
This acid is involved in the lipoxygenase pathway in plants. The study on the metabolism of various fatty acids including this compound by different plant lipoxygenases reveals the formation of hydroperoxy derivatives, contributing to our understanding of plant lipid metabolism (Osipova, Lantsova, Chechetkin, Mukhitova, Hamberg, & Grechkin, 2010).
Jasmonate Family in Plants
Research has identified a novel 16-carbon cyclopentenoic acid in the jasmonate family of signals in plants, derived from this compound. This suggests its role in plant defense and metabolic regulation (Weber, Vick, & Farmer, 1997).
Synthesis of Methyl 11,14,17-Eicosatrienoate
The compound has been used in the synthesis of methyl 11,14,17-eicosatrienoate, an important substance for metabolic studies. This research contributes to our understanding of fatty acid metabolism (Rakoff, 1993).
Green Alga Anadyomene stellata
This acid is found in novel polyunsaturated fatty acids in the marine green alga Anadyomene stellata. The study of these acids, including this compound, aids in understanding the biosynthesis and structure of unique fatty acids in marine algae (Mikhailova, Bemis, Wise, Gerwick, Norris, & Jacobs, 1995).
Ethanolamides Synthesis from Natural Fats
The compound is utilized in the synthesis of ethanolamides of fatty acids from natural fats, contributing to the field of organic chemistry and natural product synthesis (Karaulov, Rybin, Kuklev, & Akulin, 2004).
properties
IUPAC Name |
(10Z,13Z,16Z)-nonadeca-10,13,16-trienoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h3-4,6-7,9-10H,2,5,8,11-18H2,1H3,(H,20,21)/b4-3-,7-6-,10-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIDZCYLBMSLGW-PDBXOOCHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256916 | |
Record name | (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19934-77-1 | |
Record name | (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19934-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.